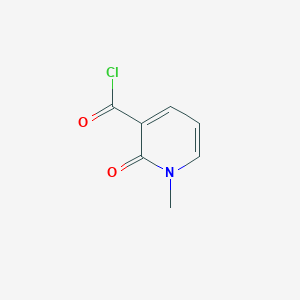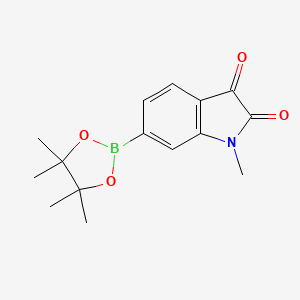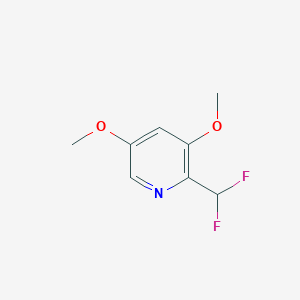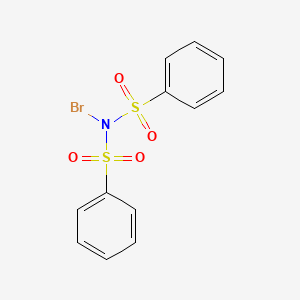
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromo group attached to a nitrogen atom, which is further connected to two phenylsulfonyl groups. It is widely used in organic synthesis due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide can be synthesized through various methods. One common approach involves the bromination of N-(phenylsulfonyl)benzenesulfonamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the sulfonamide groups may be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield N-alkyl or N-aryl sulfonamides, while oxidation reactions can produce sulfonic acids or sulfonyl chlorides .
Applications De Recherche Scientifique
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Bromo-N-(phenylsulfonyl)benzenesulfonamide involves its ability to act as an electrophile due to the presence of the bromo group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The sulfonamide groups also contribute to its reactivity by stabilizing the intermediate species formed during reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide: Similar in structure but contains a fluorine atom instead of a bromine atom.
N-(4-Bromophenyl)benzenesulfonamide: Contains a bromine atom on the phenyl ring rather than on the nitrogen atom.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains both bromine and fluorine atoms on different phenyl rings.
Uniqueness
N-Bromo-N-(phenylsulfonyl)benzenesulfonamide is unique due to its dual sulfonamide groups and the presence of a bromo group on the nitrogen atom. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .
Propriétés
Formule moléculaire |
C12H10BrNO4S2 |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-bromobenzenesulfonamide |
InChI |
InChI=1S/C12H10BrNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
IDBLNOAPPCDSTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N(S(=O)(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


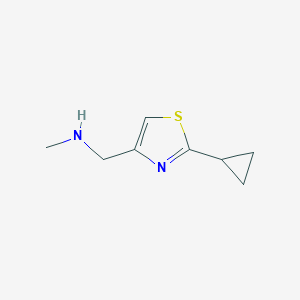
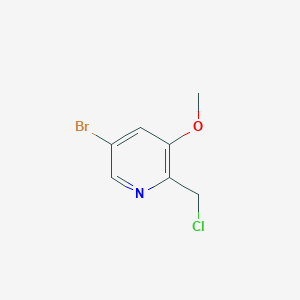

![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)



![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
![2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B15221440.png)
